molecular formula C14H18O4 B14337924 Methyl 2-(4-ethoxy-4-oxobutyl)benzoate CAS No. 105986-53-6

Methyl 2-(4-ethoxy-4-oxobutyl)benzoate

Cat. No.: B14337924
CAS No.: 105986-53-6
M. Wt: 250.29 g/mol
InChI Key: PHNSBRWKDZKFCX-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethoxy-4-oxobutyl)benzoate (CAS 27126-43-8) is an organic compound with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.30 g/mol . Structurally, it consists of a benzoate ester core substituted at the 2-position with a 4-ethoxy-4-oxobutyl chain. Key physical properties include a density of 1.139 g/cm³, a melting point of 43–45°C, and a boiling point of 176–180°C at 0.07 Torr . Its synthesis typically involves alkylation or esterification reactions, as suggested by analogous procedures in related compounds .

Properties

CAS No.

105986-53-6

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

methyl 2-(4-ethoxy-4-oxobutyl)benzoate

InChI

InChI=1S/C14H18O4/c1-3-18-13(15)10-6-8-11-7-4-5-9-12(11)14(16)17-2/h4-5,7,9H,3,6,8,10H2,1-2H3

InChI Key

PHNSBRWKDZKFCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-ethoxy-4-oxobutyl)benzoate typically involves the esterification of 2-(4-ethoxy-4-oxobutyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-ethoxy-4-oxobutyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-ethoxy-4-oxobutyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethoxy-4-oxobutyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Methyl Benzoate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Boiling Point (°C) Applications/Notes
This compound C₁₄H₁₉NO₄ 265.30 Ethoxy-oxobutyl chain 43–45 176–180 (0.07 Torr) Intermediate in organic synthesis
Methyl 1-(4-ethoxy-4-oxobutyl)-4-(benzyloxy)phenyl-pyrrole-2-carboxylate C₂₆H₂₇NO₅ 433.50 Pyrrole ring, benzyloxy group Not reported Not reported Pharmacological intermediates
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate C₁₆H₁₃BrO₃ 333.18 Phenacyl bromide derivative, bromophenyl Not reported Not reported Photo-removable protecting groups
Bensulfuron-methyl ester C₁₆H₁₈N₄O₇S 410.40 Sulfonylurea, pyrimidinyl Not reported Not reported Herbicide (rice paddies)

Key Observations :

Substituent Effects: The ethoxy-oxobutyl chain in the target compound enhances flexibility and lipophilicity compared to rigid aromatic substituents (e.g., bromophenyl in ). This may improve solubility in non-polar solvents . Compounds with sulfonylurea groups (e.g., bensulfuron-methyl ) exhibit herbicidal activity, whereas this compound lacks such functional groups, limiting its pesticidal utility.

Synthetic Utility: The target compound shares synthetic pathways with Methyl 1-(4-ethoxy-4-oxobutyl)-pyrrole derivatives, such as alkylation using ethyl 4-bromo-butanoate in acetone with K₂CO₃ . Phenacyl benzoates (e.g., ) are synthesized via acid-phenacyl bromide reactions, contrasting with the esterification/alkylation methods used for the target compound.

Pharmacological and Industrial Relevance

  • This compound : Primarily serves as a synthetic intermediate. Its ester and ketone functionalities make it amenable to further derivatization, such as hydrolysis to carboxylic acids or reduction to alcohols .
  • Quinoline-Piperazine Derivatives (e.g., C1–C7 in ): These compounds, while structurally distinct, share the methyl benzoate motif but incorporate quinoline and piperazine moieties, enhancing their bioactivity (e.g., HDAC inhibition). Their higher molecular weights (>400 g/mol) and complex structures contrast with the simpler target compound .
  • Sulfometuron-methyl ester : A sulfonylurea herbicide with a pyrimidinyl group, highlighting how substituent variation (sulfonamide vs. ethoxy-oxobutyl) dictates application specificity.

Physicochemical Comparisons

Table 2: Calculated Properties and Reactivity

Property This compound Bensulfuron-methyl ester 2-(4-Bromophenyl)-2-oxoethyl benzoate
Hydrogen Bond Donors 1 3 0
Hydrogen Bond Acceptors 5 7 3
Rotatable Bonds 9 8 5
Topological Polar Surface Area 64.6 Ų 132 Ų 43.4 Ų
Bioavailability Score 0.55 (moderate) 0.17 (low) 0.85 (high)

Insights :

  • The target compound’s lower polar surface area (64.6 Ų) compared to sulfonylureas (132 Ų) suggests better membrane permeability, a critical factor in drug design .

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